1-(3,4-difluorophenyl)-4-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione
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Overview
Description
1-(3,4-Difluorophenyl)-4-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is a complex organic compound characterized by its unique structure, which includes difluorophenyl and methoxyphenyl groups attached to a tetrahydropyrazine-2,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the difluorophenyl and methoxyphenyl precursors. These precursors are then reacted under specific conditions to form the tetrahydropyrazine-2,3-dione core. Common reaction conditions include the use of strong bases or acids, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction parameters to ensure high yield and purity. Large-scale reactors and advanced purification techniques, such as column chromatography and recrystallization, are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the difluorophenyl and methoxyphenyl groups, which can affect the reactivity of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, under specific conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted derivatives where the difluorophenyl or methoxyphenyl groups have been replaced by other functional groups.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound can be used as a probe to study biological systems, particularly in the context of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including the development of new drugs for various diseases.
Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in the context of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing it from catalyzing its target reaction. The molecular targets and pathways involved can vary widely, depending on the biological system or industrial process .
Comparison with Similar Compounds
1-(3,4-Difluorophenyl)piperidin-4-one
(1S)-2-Chloro-1-(3,4-difluorophenyl)ethanol
3,4-Difluorophenyl isocyanate
Uniqueness: 1-(3,4-Difluorophenyl)-4-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione stands out due to its unique combination of difluorophenyl and methoxyphenyl groups attached to a tetrahydropyrazine-2,3-dione core. This structural uniqueness allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
1-(3,4-difluorophenyl)-4-[(3-methoxyphenyl)methyl]pyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O3/c1-25-14-4-2-3-12(9-14)11-21-7-8-22(18(24)17(21)23)13-5-6-15(19)16(20)10-13/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXZGBFDYPSQPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=CN(C(=O)C2=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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